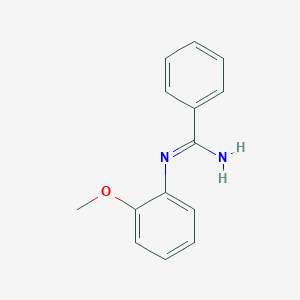
N-(o-Methoxyphenyl)benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(o-Methoxyphenyl)benzamidine is an organic compound with the molecular formula C14H14N2O It is a derivative of benzamidine, where the phenyl group is substituted with an o-methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Methoxyphenyl)benzamidine typically involves the condensation of o-methoxyaniline with benzamidine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(o-Methoxyphenyl)benzamidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amidine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: o-Hydroxyphenylbenzamidine
Reduction: N-(o-Methoxyphenyl)benzylamine
Substitution: N-(o-Halophenyl)benzamidine
Scientific Research Applications
N-(o-Methoxyphenyl)benzamidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(o-Methoxyphenyl)benzamidine involves its interaction with specific molecular targets, such as enzymes. It can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: The parent compound, which lacks the methoxy group.
N-(p-Methoxyphenyl)benzamidine: A positional isomer with the methoxy group at the para position.
N-(o-Chlorophenyl)benzamidine: A derivative with a chloro group instead of a methoxy group.
Uniqueness
N-(o-Methoxyphenyl)benzamidine is unique due to the presence of the o-methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
23557-77-9 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N'-(2-methoxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H14N2O/c1-17-13-10-6-5-9-12(13)16-14(15)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16) |
InChI Key |
LJBSKFOYTXYCOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















